molecular formula C16H11ClN2OS2 B5068203 5-(4-chlorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-chlorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5068203
M. Wt: 346.9 g/mol
InChI Key: YRFPEWMBHMKUTK-ZSOIEALJSA-N
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Description

5-(4-chlorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CBP and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CBP is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. This pathway plays a critical role in the regulation of inflammation and cell survival, and its dysregulation has been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects:
CBP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. CBP has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of CBP for lab experiments is its high potency and specificity. It has been shown to have a strong inhibitory effect on the NF-κB signaling pathway, making it a valuable tool for studying this pathway. However, CBP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on CBP. One area of research is in the development of new cancer treatments. CBP has shown promising results in preclinical studies and may be a valuable candidate for further development. Other potential areas of research include the development of new anti-inflammatory agents and the study of the role of CBP in other diseases and physiological processes.
Conclusion:
In conclusion, 5-(4-chlorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has shown potential for a wide range of scientific research applications. Its synthesis method is effective in producing high yields of CBP, and its mechanism of action involves the inhibition of the NF-κB signaling pathway. CBP has been shown to have a wide range of biochemical and physiological effects, and its potential future directions in scientific research are numerous.

Synthesis Methods

The synthesis of CBP involves the reaction of 4-chlorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with sodium hydroxide to form CBP. This synthesis method has been shown to be effective in producing high yields of CBP.

Scientific Research Applications

CBP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CBP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS2/c17-13-5-3-11(4-6-13)8-14-15(20)19(16(21)22-14)10-12-2-1-7-18-9-12/h1-9H,10H2/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFPEWMBHMKUTK-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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